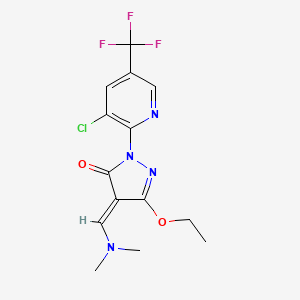

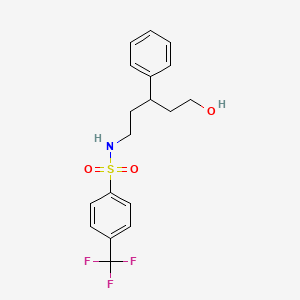

Bis((6-bromopyridin-3-yl)methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Material Science

A notable application of Bis((6-bromopyridin-3-yl)methyl)amine is in the field of synthesis and material science. It's used as a key compound in the solvent-free synthesis of metal complexes, demonstrating its importance in creating new chemical entities. For instance, bis(2,2':6',2''-terpyridin-4'-yl)amine, a related compound, was prepared using a similar bromopyridine compound, showcasing its role in the efficient synthesis of novel materials and compounds (Fallahpour, 2008).

Fluorescence Immunoassay

Bis((6-bromopyridin-3-yl)methyl)amine finds application in the development of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. The synthesis and characterization of these compounds, such as 2,6-bis(3'-bromomethyl-pyrazol-1'-yl)-4-bromopyridine, from related bromopyridine compounds show its relevance in bioanalytical methods, providing tools for sensitive and specific detection in various assays (Wen-long, 2008).

Lewis Basicity and Ligand Applications

The compound's derivatives are used to study their Lewis basicity and potential as ligands. For example, the efficient synthesis of new super Lewis basic tris(dialkylamino)-substituted terpyridines, which are highly electron-rich, highlights its application in developing ligands for various chemical applications. This research provides insights into its role in enhancing the efficiency of chemical reactions, especially where electron-rich ligands are required (Kleoff et al., 2019).

Coordination Chemistry and Metal Complexes

Bis((6-bromopyridin-3-yl)methyl)amine is crucial in coordination chemistry, particularly in forming metal complexes. Research into zinc complexes from bromo-substituted tris[(2‐pyridyl)methyl]amine ligands indicates its utility in influencing coordination geometry. This application is significant in developing new metal-based materials and catalysts with specific properties (Schnieders et al., 2004).

Catalysis

It also finds application in catalysis. The development of bis(pyrimidine)-based palladium catalysts using derivatives of this compound showcases its role in facilitating various coupling reactions. These catalysts are crucial in organic synthesis, particularly in forming carbon-carbon bonds (Buchmeiser et al., 2001).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of Bis((6-bromopyridin-3-yl)methyl)amine contribute to the formation of unique molecular structures. For instance, the self-assembly of related compounds results in structures like polyimidazole tripod coils, indicative of its utility in constructing complex molecular architectures (Cheruzel et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

1-(6-bromopyridin-3-yl)-N-[(6-bromopyridin-3-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2N3/c13-11-3-1-9(7-16-11)5-15-6-10-2-4-12(14)17-8-10/h1-4,7-8,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBDCNLRRVNAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNCC2=CN=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis((6-bromopyridin-3-yl)methyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)

![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)

![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2429477.png)

![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)

![2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide](/img/structure/B2429480.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzylacetamide](/img/structure/B2429482.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2429485.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)